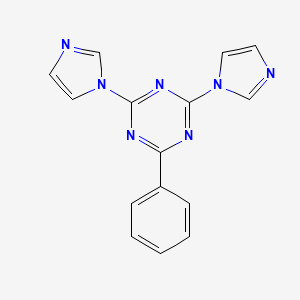![molecular formula C17H14Cl2O4 B11078776 (2E)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B11078776.png)
(2E)-3-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID is an organic compound that belongs to the class of phenylpropenoic acids This compound is characterized by the presence of a propenoic acid moiety attached to a phenyl ring substituted with a 3,4-dichlorobenzyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl alcohol and 3-methoxyphenylacetic acid.
Esterification: The 3,4-dichlorobenzyl alcohol is esterified with 3-methoxyphenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid, to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the desired (E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity (E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted benzyl or methoxy derivatives.
Scientific Research Applications
(E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling processes.
Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylacetic Acid: Similar structure but lacks the propenoic acid moiety.
3-Methoxyphenylacetic Acid: Similar structure but lacks the dichlorobenzyl group.
Cinnamic Acid: Contains the propenoic acid moiety but lacks the dichlorobenzyl and methoxy groups.
Uniqueness
(E)-3-{4-[(3,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOIC ACID is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the dichlorobenzyl and methoxy groups, along with the propenoic acid moiety, distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
Molecular Formula |
C17H14Cl2O4 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
(E)-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H14Cl2O4/c1-22-16-9-11(4-7-17(20)21)3-6-15(16)23-10-12-2-5-13(18)14(19)8-12/h2-9H,10H2,1H3,(H,20,21)/b7-4+ |
InChI Key |
CRBZHNUMZHTEED-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(3-iodo-4-methylphenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11078694.png)
![(2Z)-3-benzyl-N-(3-chloro-4-methylphenyl)-2-[(3-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11078702.png)
![2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B11078714.png)
![N-(4-methoxyphenyl)-N'-{(4-methoxyphenyl)[bis(4-methylphenyl)]acetyl}benzohydrazide](/img/structure/B11078734.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11078736.png)
![ethyl 4-[5-(2,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11078749.png)

![1-{(E)-[2-(6-tert-butyl-5-hydroxy-1,2,4-triazin-3-yl)hydrazinylidene]methyl}naphthalen-2-yl 2-methoxybenzoate](/img/structure/B11078756.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11078767.png)
![1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro-](/img/structure/B11078770.png)
![Cyclohexane-1,3-dione, 2-[1-[2-(3,4-diethoxyphenyl)ethylamino]propylidene]-](/img/structure/B11078777.png)
![2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B11078783.png)
![4-[({(2Z)-3-(4-chlorobenzyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11078784.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-6-nitro-4H-3,1-benzoxazin-4-one](/img/structure/B11078790.png)
